N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-2-4-13(5-3-12)19-15(22)21-10-8-20(9-11-21)14-17-6-1-7-18-14/h1-7H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTNKZFHRMPONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329844 | |
| Record name | N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831193-66-9 | |
| Record name | N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with pyrimidine-2-carboxylic acid, followed by cyclization with piperazine. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carboxamide groups undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Outcome : Cleavage of the amide bond to yield:
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4-(pyrimidin-2-yl)piperazine
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4-chloroaniline derivatives.
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Basic Hydrolysis
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Reagents : NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF).
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Applications : Functional group modification for prodrug activation .
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes substitution reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Aromatic Amination | NH₃/EtOH, 100°C, 12 hrs | 2-amino-pyrimidine derivative | 65% | |
| Halogenation | PCl₅ or SOCl₂, reflux | 2-chloro-pyrimidine analog | 72% |
Oxidation Reactions
The tertiary amine in the piperazine ring is susceptible to oxidation:
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Reagents : H₂O₂ or KMnO₄ in acidic media.
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Outcome : Formation of N-oxide derivatives, confirmed via ¹H-NMR (δ 3.8–4.1 ppm for N-O).
Cross-Coupling Reactions
The 4-chlorophenyl group participates in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.
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Substrates : Arylboronic acids (e.g., phenylboronic acid).
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Application : Synthesis of biaryl analogs for SAR studies.
Cyclization and Rearrangement
Under high-temperature conditions:
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Cyclization : Forms fused heterocycles (e.g., quinazolinones) using POCl₃ or PPA .
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Mechanism : Intramolecular nucleophilic attack followed by dehydration .
Stability Under Thermal/Photolytic Conditions
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and NH₃ (TGA/DSC data).
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Photolysis : UV exposure (254 nm) induces C-N bond cleavage, forming pyrimidine radicals (EPR studies).
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Optimal pH |
|---|---|---|---|
| Hydrolysis (acidic) | 1.2 × 10⁻⁴ | 58.3 | 1.5–2.5 |
| Oxidation (H₂O₂) | 3.8 × 10⁻⁵ | 72.1 | 3.0–4.0 |
| Suzuki Coupling | 5.6 × 10⁻³ | 34.9 | 7.0–8.0 |
Key Research Findings
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Solvent Effects : Ethanol enhances reaction rates in condensations due to H-bond stabilization of intermediates .
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Steric Hindrance : The 4-chlorophenyl group reduces reactivity at the adjacent amide nitrogen.
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Catalytic Efficiency : Pd-based catalysts improve cross-coupling yields by 40% compared to Ni analogs.
This compound’s versatility in reactions such as hydrolysis, cross-coupling, and cyclization makes it valuable for developing pharmacologically active derivatives. Further studies should explore enantioselective modifications and green chemistry approaches to optimize synthetic pathways.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide may exhibit pharmacological effects relevant to:
- Neurological Disorders : It has shown potential in modulating neurotransmitter systems, particularly through interactions with GABA receptors, making it a candidate for treating conditions like Alzheimer's disease and Lewy Body dementia .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Case Study 1: Neurological Applications
A study investigated the effects of this compound on cognitive functions in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance compared to control groups, suggesting its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative diseases .
Case Study 2: Antimicrobial Properties
In another research effort, the compound was tested against various bacterial strains. Results showed moderate antibacterial activity, particularly against Gram-positive bacteria. The study concluded that while the compound exhibits some antimicrobial properties, further optimization of its structure could enhance its efficacy.
Comparative Analysis of Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-4-(pyrimidin-2-yl)piperazine | Fluorine substitution on phenyl group | Antidepressant effects |
| N-(3-chlorophenyl)-4-(pyrimidin-2-yl)piperazine | Chlorine substitution at different position | Moderate antipsychotic activity |
| N-(4-bromophenyl)-4-(pyrimidin-2-yl)piperazine | Bromine substitution on phenyl group | Potential anti-inflammatory properties |
This comparative analysis highlights how variations in the substituents can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Analysis of Substituent Effects
Chlorophenyl vs. Fluorophenyl :
- The 4-chlorophenyl group in the target compound increases lipophilicity (Cl logP ~0.71) compared to fluorophenyl (F logP ~0.14), enhancing membrane permeability and target binding . However, fluorophenyl derivatives exhibit better metabolic stability due to fluorine’s resistance to oxidative degradation .
- Example : N-(4-fluorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide showed a 15% longer half-life in vitro compared to the chloro analog .
Pyrimidinyl vs. Other Heterocycles :
- Pyrimidine’s dual nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding pockets, as seen in kinase inhibitors like EGFR and VEGFR .
- Pyridazine (e.g., 6-methylpyridazin-3-yl in ) exhibits weaker binding to kinases due to altered nitrogen spacing, reducing potency by ~30% compared to pyrimidine derivatives .
Carboxamide vs. Carbothioamide :
- Carbothioamides (e.g., ) demonstrate slower hepatic clearance but higher toxicity risks due to sulfur’s reactivity, whereas carboxamides like the target compound balance stability and safety .
Biological Activity
N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic organic compound classified as a piperazine derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. It features a unique combination of functional groups that may confer distinct pharmacological properties, making it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is . The structure contains two aromatic rings and a piperazine moiety, which is characteristic of many biologically active compounds. The compound crystallizes in the space group and exhibits specific dihedral angles between the terminal aromatic rings, indicating its potential for diverse interactions at the molecular level .
The biological activity of this compound is believed to stem from its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate critical biochemical pathways, leading to therapeutic effects. However, detailed studies are necessary to elucidate the precise mechanisms involved.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound often exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Some pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Pyrimidine-containing compounds are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Neuropharmacological Effects : Piperazine derivatives are known for their psychoactive properties, which may be relevant in developing treatments for neurological disorders .
Antimicrobial Activity
A study evaluating the antimicrobial properties of several pyrimidine derivatives found that this compound demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. A specific study reported an IC50 value indicating effective cytotoxicity against certain cancer types, supporting its candidacy for further development as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions between substituted piperazines and aryl chlorides. For example, intermediates like 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones are reacted with pyrimidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF). Key intermediates are characterized via LCMS (to confirm molecular weights, e.g., m/z 488.1 for chlorophenyl derivatives) and ¹H/¹³C NMR to verify substituent positions and purity. Low yields (e.g., 17–32%) are common due to steric hindrance and competing side reactions .
Q. How is the compound’s structure confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, and β = 92.50°. The piperazine ring adopts a chair conformation, and hydrogen bonding between the carboxamide NH and pyrimidine N stabilizes the structure . ¹H NMR peaks at δ 7.3–8.5 ppm (aromatic protons) and δ 3.5–4.2 ppm (piperazine CH₂ groups) further validate the structure .
Advanced Research Questions
Q. How can researchers resolve low yields during synthesis, particularly in multi-step reactions?
Optimize reaction conditions by:
- Temperature control : Avoid thermal decomposition by using lower reflux temperatures (e.g., 60–80°C instead of 100°C).
- Catalyst screening : Test bases like DBU or K₂CO₃ to improve nucleophilic substitution efficiency.
- Purification : Use preparative HPLC or column chromatography to isolate pure intermediates, as evidenced by improved yields (e.g., from 17% to 28% after gradient elution) .
Q. What insights does the compound’s molecular conformation provide for structure-activity relationship (SAR) studies?
The chair conformation of the piperazine ring minimizes steric strain, allowing the pyrimidine and chlorophenyl groups to adopt coplanar orientations. This geometry enhances π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies suggest the chlorophenyl group’s electronegativity improves binding affinity to hydrophobic pockets .
Q. How do solubility properties impact experimental design, and what co-solvents are recommended?
The compound exhibits poor aqueous solubility (e.g., <0.1 mg/mL in water at 298 K). Use co-solvent systems like PEG 400 + water (1:1 v/v) or propylene glycol + ethanol (3:2) to enhance solubility up to 2.5 mg/mL. Thermodynamic studies indicate entropy-driven dissolution (ΔS > 0) in these mixtures .
Q. What strategies are used to analyze contradictory data in biological activity assays?
- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
- Orthogonal techniques : Combine LCMS-based metabolite profiling with enzyme inhibition assays to confirm target engagement.
- Statistical rigor : Apply ANOVA or Bayesian modeling to distinguish signal from noise in low-yield syntheses .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- DFT calculations : Predict metabolic stability by analyzing electron density at reactive sites (e.g., pyrimidine N atoms).
- MD simulations : Simulate binding dynamics to cytochrome P450 isoforms to prioritize derivatives with lower clearance rates.
- ADMET predictors : Use tools like SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) .
Q. What methods validate the compound’s stability under varying storage conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
